An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Properties, Synthesis, and Applications

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity profile, and its critical role in modern biochemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Characteristics

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structural similarity to endogenous nucleobases makes it a molecule of significant interest.[2] The sulfate salt is the common commercial and laboratory form, valued for its stability. It typically appears as a light yellow to brown crystalline powder.[3]

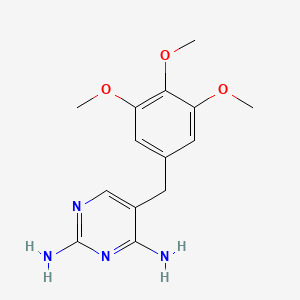

Structural Representation

Caption: Chemical structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Data Summary Tables

Quantitative and identifying data are crucial for experimental design and regulatory compliance. The following tables summarize the key properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | [4][5] |

| Synonyms | 5,6-Diaminouracil sulfate; 4,5-Diaminouracil sulfate | [4] |

| CAS Number | 32014-70-3 (Sulfate); 63981-35-1 (Sulfate Dihydrate); 3240-72-0 (Free Base) | [2][3][6] |

| Molecular Formula | C₄H₈N₄O₆S (Sulfate Salt) | [5][7] |

| Molecular Weight | 240.19 g/mol (Sulfate Salt) |[4][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to brown powder or crystalline solid | [3][4] |

| Melting Point | >260 °C (with decomposition) | [6][8] |

| Solubility | Soluble in water | [4][8] |

| Storage | Store at room temperature in a cool, dark, dry place |[3][9] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a multi-step process that relies on fundamental organic reactions. The primary strategy involves creating the 5,6-diaminouracil core, which is then converted to the more stable sulfate salt.

Synthetic Pathway Overview

The most common industrial pathway involves the nitrosation of a 6-aminopyrimidine precursor, followed by a chemical or catalytic reduction of the nitroso group to an amine. This sequence is efficient and yields the vicinal diamine structure, which is key to its subsequent reactivity. The final step is a straightforward acid-base reaction to form the sulfate salt.

Caption: General synthetic workflow for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Experimental Protocol 1: Synthesis of 5,6-Diaminouracil (Free Base)

This protocol is a representative method based on established procedures for the reduction of nitrosopyrimidines.[10]

-

Vessel Preparation: To a hydrogenation reactor, add 6-Amino-5-nitroso-2,4-dihydroxypyrimidine and a suitable solvent such as water. The substrate is sparingly soluble in neutral water, so a slurry is formed.[10]

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Palladium on Carbon (Pd/C) or a Raney Nickel catalyst.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to an appropriate pressure (e.g., 0.1-5 MPa) and heat to 70-130 °C.[10] The reaction is typically monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: The resulting aqueous solution contains the product. The free base can be precipitated by adjusting the pH or by concentration of the solvent. For purification, it can be recrystallized from hot water.[6]

Self-Validating System: The progress of the reduction is visually apparent as the color of the reaction mixture typically fades from a deep color (often reddish or purple) to a pale yellow.[10] Completion can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Conversion to Sulfate Salt

-

Dissolution: Dissolve the purified 5,6-Diamino-2,4-dihydroxypyrimidine free base in a minimum amount of hot deionized water.

-

Acidification: While stirring, slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄).

-

Crystallization: The sulfate salt is significantly less soluble in water than the free base and will begin to precipitate.[6] Cool the mixture slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a solvent like ethanol to aid in drying. Dry the product under vacuum to a constant weight.

Trustworthiness: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed via analytical methods as described in Section 4.

Reactivity, Biological Role, and Mechanism of Action

The utility of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate stems from the reactivity of its vicinal diamine functional groups and its structural analogy to natural purine precursors.

Chemical Reactivity

The adjacent amino groups at the C5 and C6 positions are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reactivity is the cornerstone of its use as a building block for synthesizing fused heterocyclic systems, most notably purines and pteridines. For example, it is an intermediate in the synthesis of Paraxanthine.[6]

Biological Significance and Proposed Mechanism of Action

As a pyrimidine analogue, 5,6-diaminouracil has been investigated for its potential as an antimetabolite.[4] Antimetabolites are compounds that mimic natural substrates and can interfere with metabolic pathways.

Proposed Mechanism: It is hypothesized that 5,6-diaminouracil can act as a competitive inhibitor for enzymes involved in nucleotide biosynthesis.[4] By binding to the active site of an enzyme that would normally process a natural purine or pyrimidine precursor, it can block the synthesis of essential nucleic acids (DNA and RNA). This disruption of DNA replication and repair makes it a compound of interest in the development of therapies for diseases characterized by rapid cell proliferation, such as cancer.[4]

Caption: Conceptual diagram of competitive inhibition by a nucleobase analogue.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column with a simple mobile phase (e.g., water/methanol or water/acetonitrile with a buffer like ammonium acetate) is typically effective. Detection is usually performed via UV-Vis spectroscopy, leveraging the compound's UV absorbance maximum (λmax) around 260 nm.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the amine (NH₂) protons. These signals are often broad and their chemical shift can be dependent on the solvent and concentration.

-

¹³C NMR: Would reveal distinct signals for the four unique carbon atoms in the pyrimidine ring, including the two carbonyl carbons (C2 and C4) at lower field and the two sp² carbons (C5 and C6) at higher field.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by strong absorption bands corresponding to N-H stretching from the amino and amide groups, C=O stretching from the carbonyl groups, and characteristic bands for the sulfate counter-ion (S=O stretching).

Experimental Protocol 3: Example HPLC Purity Assay

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at a similar concentration.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: 95:5 (v/v) Water : Methanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several scientific domains.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs.[3] Its ability to form the core of purine-like molecules is essential for creating compounds that target biological pathways related to these diseases.[8]

-

Biochemical Research: It serves as a reagent in biochemical assays to study enzyme activity and metabolic pathways, particularly those involving nucleotide metabolism.[3]

-

Nutritional Science: The compound has been used in the formulation of nutritional supplements, where it is suggested to play a role in enhancing metabolic processes.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is classified as an irritant, capable of causing irritation to the eyes, skin, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid generating dust during weighing and transfer.[11] After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents.

References

- ChemBK. (2024). 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE. ChemBK. Retrieved from [Link]

- CP Lab Safety. (n.d.). 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.

- PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4,5-Diaminouracil | 3240-72-0 [chemicalbook.com]

- 2. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | 42965-55-9 [smolecule.com]

- 5. 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | C4H8N4O6S | CID 319643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE | 32014-70-3 [chemicalbook.com]

- 7. AB151196 | CAS 32014-70-3 – abcr Gute Chemie [abcr.com]

- 8. chembk.com [chembk.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]